molecular formula C16H15NO2 B6376574 3-Cyano-5-(4-ethoxy-2-methylphenyl)phenol CAS No. 1261932-37-9

3-Cyano-5-(4-ethoxy-2-methylphenyl)phenol

Cat. No.: B6376574
CAS No.: 1261932-37-9
M. Wt: 253.29 g/mol
InChI Key: MBLAMBDVRLFXBS-UHFFFAOYSA-N
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Description

3-Cyano-5-(4-ethoxy-2-methylphenyl)phenol is an organic compound with the molecular formula C16H15NO2 It is a phenolic compound characterized by the presence of a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(4-ethoxy-2-methylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, an aryl halide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically involve mild temperatures and the use of environmentally benign reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The scalability of this reaction makes it suitable for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(4-ethoxy-2-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated phenols.

Scientific Research Applications

3-Cyano-5-(4-ethoxy-2-methylphenyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-ethoxy-2-methylphenyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-4-methylphenol
  • 4-Ethoxy-3-methylphenol
  • 3-Cyano-5-methylphenol

Uniqueness

3-Cyano-5-(4-ethoxy-2-methylphenyl)phenol is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both a cyano group and an ethoxy group on the phenyl ring distinguishes it from other similar compounds, making it a valuable intermediate in organic synthesis and materials science.

Properties

IUPAC Name

3-(4-ethoxy-2-methylphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-3-19-15-4-5-16(11(2)6-15)13-7-12(10-17)8-14(18)9-13/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLAMBDVRLFXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)C#N)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684850
Record name 4'-Ethoxy-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-37-9
Record name 4'-Ethoxy-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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